molecular formula C11H9FN4O3 B1400496 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine CAS No. 884339-69-9

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine

Cat. No.: B1400496
CAS No.: 884339-69-9
M. Wt: 264.21 g/mol
InChI Key: CIZQBFOSWFQZTN-UHFFFAOYSA-N
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Description

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C11H9FN4O3 and its molecular weight is 264.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-amino-3-fluorophenoxy)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O3/c12-7-5-6(1-2-8(7)13)19-9-3-4-15-11(14)10(9)16(17)18/h1-5H,13H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZQBFOSWFQZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C(=NC=C2)N)[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Medicinal Chemistry Applications of 3-Nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 3-nitropyridin-2-amine (2-amino-3-nitropyridine) functions as a high-value "linchpin" intermediate.[1] Its structural utility stems from the orthogonal reactivity of the ortho-positioned amine and nitro groups. This scaffold is not merely a building block but a privileged precursor for fusing nitrogen-rich heterocycles—specifically imidazo[4,5-b]pyridines (3-deazapurines) and pyrido[2,3-b]pyrazines .

These fused systems are bioisosteres of purines and pteridines, making them critical in the design of kinase inhibitors (e.g., Aurora, FLT3), GPCR ligands (Angiotensin II antagonists), and emerging mitochondrial uncouplers. This guide outlines the synthetic logic, medicinal applications, and validated protocols for leveraging this scaffold in drug discovery.

Part 1: Structural & Electronic Properties[2]

To manipulate this scaffold effectively, one must understand its electronic "push-pull" dynamics:

  • Electronic Deficiency: The pyridine ring is naturally electron-deficient. The addition of a strong electron-withdrawing nitro group (

    
    ) at position 3 significantly lowers the LUMO energy of the ring.
    
  • Nucleophilic Aromatic Substitution (

    
    ):  The nitro group activates the ring, particularly at the C6 position. If a leaving group (like Cl or Br) is present at C6, the 3-nitro group facilitates displacement by nucleophiles (amines, alkoxides) before the nitro group is reduced. This allows for "pre-cyclization functionalization."
    
  • The "Ortho-Effect": The intramolecular hydrogen bond between the 2-amine proton and the 3-nitro oxygen planarizes the molecule, but also reduces the nucleophilicity of the exocyclic amine.

Strategic Implication: Most synthetic routes require the reduction of the nitro group to an amine to generate the highly reactive, oxidation-sensitive 2,3-diaminopyridine intermediate.

Part 2: Core Synthetic Pathways (The "Hub")

The 3-nitropyridin-2-amine scaffold serves as a divergence point for three major heterocyclic classes.

Visualization: The Synthetic Divergence Map

The following diagram illustrates the transformation of the core scaffold into privileged drug pharmacophores.

SyntheticPathways Start 3-Nitropyridin-2-amine (Precursor) Intermediate 2,3-Diaminopyridine (Unstable Intermediate) Start->Intermediate Reduction (Fe/AcOH or H2/Pd) Target1 Imidazo[4,5-b]pyridine (Kinase Inhibitors) Intermediate->Target1 + Carboxylic Acids (Cyclodehydration) Target2 Pyrido[2,3-b]pyrazine (Folic Acid Antagonists) Intermediate->Target2 + 1,2-Dicarbonyls (Condensation) Target3 Triazolo[4,5-b]pyridine (CK2 Inhibitors) Intermediate->Target3 + NaNO2/AcOH (Diazotization)

Figure 1: Divergent synthesis from the 3-nitropyridin-2-amine hub. The reduction step is the critical gateway to all three privileged scaffolds.

Part 3: Medicinal Chemistry Case Studies

Imidazo[4,5-b]pyridines in Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold is a classic bioisostere of the purine core found in ATP. By retaining the hydrogen-bond acceptor/donor motif (N1/N3/NH), these derivatives bind competitively to the ATP-binding pocket of kinases.

  • Target: FLT3 (FMS-like tyrosine kinase 3) and Aurora Kinases.

  • Mechanism: The pyridine nitrogen (N4 in the fused system) often interacts with the "hinge region" of the kinase.

  • Application: Derivatives synthesized from 3-nitropyridin-2-amine have shown dual inhibition profiles effective against Acute Myeloid Leukemia (AML) [6].

Mitochondrial Uncouplers (BAM15 Analogs)

Recent research has utilized this scaffold to develop mitochondrial uncouplers for treating Metabolic Dysfunction-Associated Steatohepatitis (MASH).[2]

  • Compound: BAM15 derivatives.

  • Innovation: Researchers synthesized 6-substituted imidazo[4,5-b]pyridines starting from 6-chloro-3-nitropyridin-2-amine .

  • Workflow:

    • 
       at C6 with aryl boronic acids (Suzuki coupling on the nitro-precursor).
      
    • Nitro reduction.[3][4]

    • Cyclization.

  • Result: The resulting compounds (e.g., SHS206) lowered liver triglycerides without the cytotoxicity associated with traditional dinitrophenol uncouplers [12].

Radiopharmaceuticals ( PET Tracers)

The nitro group in 3-nitropyridin-2-amine derivatives is an excellent leaving group for nucleophilic fluorination in radiochemistry.

  • Application: Synthesis of

    
    -labeled P2X7R imaging agents.
    
  • Method: Aromatic nucleophilic substitution (

    
    ) of the 3-nitro group by 
    
    
    
    fluoride, followed by downstream modifications. This allows for the creation of PET tracers to image neuroinflammation [15].

Part 4: Detailed Experimental Protocols

As an application scientist, I emphasize that the reduction step is the primary failure mode . The resulting diamine oxidizes rapidly in air to form dark azo-polymers.

Protocol A: Robust Iron-Mediated Reduction (Fe/AcOH)

Preferred for scale-up and when avoiding high-pressure hydrogenation.

Reagents:

  • 3-Nitropyridin-2-amine derivative (1.0 equiv)

  • Iron powder (5.0 equiv, <10 micron particle size preferred)

  • Glacial Acetic Acid (solvent/reagent)

  • Ethanol (co-solvent, optional)

Step-by-Step:

  • Dissolution: Dissolve the nitro compound in a 4:1 mixture of EtOH:AcOH. Heat to 60°C.

  • Addition: Add Iron powder portion-wise over 20 minutes. Caution: Exothermic.

  • Reflux: Heat to reflux (approx. 85-90°C) for 1-2 hours. Monitor by TLC (the amine is usually more polar and fluorescent).

  • Workup (Critical): Filter hot through a Celite pad to remove iron sludge. Wash with hot ethanol.[5]

  • Neutralization: Concentrate the filtrate. Neutralize immediately with saturated

    
    .
    
  • Stabilization: If not cyclizing immediately, convert to the dihydrochloride salt using

    
     in dioxane. The salt is stable; the free base is not [1].
    
Protocol B: One-Pot Synthesis of Imidazo[4,5-b]pyridine

Green chemistry approach utilizing sodium dithionite.

Reagents:

  • 3-Nitropyridin-2-amine (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Sodium Dithionite (

    
    , 3.0 mmol)
    
  • Solvent: DMSO/Water (9:1)

Step-by-Step:

  • Mix the nitroamine and aldehyde in DMSO/Water.

  • Add

    
     and heat to 100°C for 3-5 hours.
    
  • Mechanism: The dithionite reduces the nitro group in situ to the diamine, which immediately condenses with the aldehyde. The intermediate aminal is then oxidized (often by air or excess nitro compound) to the aromatized imidazo[4,5-b]pyridine.

  • Purification: Pour into ice water. The precipitate is usually the pure target [6].

Part 5: Data Summary & Optimization

Comparative Reduction Methods
MethodYieldProsCons

/ Pd-C
90-98%Cleanest crude; easy workup.Risk of dehalogenation if Cl/Br present on ring.
Fe / AcOH 80-90%Tolerates halogens; robust.Iron waste disposal; tedious filtration.

/ HCl
70-85%Highly selective.Toxic tin waste; difficult emulsions during extraction.

60-80%One-pot potential; cheap.Variable yields; sulfur smell; difficult purification.
Troubleshooting Guide
  • Problem: Low yield during cyclization.

    • Cause: Oxidation of the diamine intermediate before reaction.

    • Solution: Perform the reduction and cyclization in a "telescoped" process under Argon. Do not isolate the free base diamine.

  • Problem: Dehalogenation during hydrogenation.

    • Cause: Pd/C removes C-Cl or C-Br bonds.

    • Solution: Switch to Fe/AcOH or use Platinum oxide (

      
      ) with a catalyst poison (e.g., thiophene).
      

Part 6: References

  • Organic Syntheses Procedure: 2,3-Diaminopyridine. Organic Syntheses. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine. Semantic Scholar. Available at: [Link][6][2][3][7][8][9][10][11][12][13]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances. Available at: [Link][6][2][3][7][8][9][11][12][13][14]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Molecules. Available at: [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine... to Pyrazino-Fused Carbazoles. MDPI. Available at: [Link][6][2][7][10][14]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton. ACS Omega. Available at: [Link]

  • Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines. ResearchGate. Available at: [Link]

  • CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents. Available at:

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. PubMed Central (PMC). Available at: [Link]

  • Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines. ResearchGate. Available at: [Link]

  • Preparation method of 2-amino-3-nitro pyridine. Patsnap. Available at: [Link]

  • D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. ResearchGate. Available at: [Link]

  • Nitropyridines in the Synthesis of Radiolabeled Compounds. MDPI. Available at: [Link]

Sources

Advanced Synthesis of Fluorophenoxy-Substituted Pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the synthetic pathways for constructing fluorophenoxy-substituted pyridines . These scaffolds are pivotal in modern drug discovery (e.g., c-Met/VEGFR-2 kinase inhibitors) and agrochemistry (e.g., Pyriproxyfen analogs) due to the metabolic robustness imparted by the fluorine atom and the conformational flexibility of the ether linkage.

We examine two primary methodologies: Nucleophilic Aromatic Substitution (


)  and Copper-Catalyzed Ullmann-Type Coupling .[1] The guide prioritizes process chemistry principles, focusing on scalability, regioselectivity, and the "Fluorine Effect" on reactivity.

Part 1: Mechanistic Foundations & Strategic Choice

The synthesis of a fluorophenoxy pyridine typically involves the coupling of a fluorinated phenol (nucleophile) with a halopyridine (electrophile). The choice of method depends strictly on the electronic nature of the pyridine ring.

The Electronic Dichotomy
  • Electron-Deficient Pyridines (

    
     Dominant):  If the pyridine carries strong electron-withdrawing groups (EWGs) like 
    
    
    
    ,
    
    
    , or
    
    
    , or if the leaving group is at the 2- or 4-position, the ring is sufficiently activated for direct
    
    
    .
  • Electron-Neutral/Rich Pyridines (Catalysis Required): Unactivated pyridines (e.g., 3-halopyridines or those with alkyl substituents) require transition metal catalysis (Ullmann or Buchwald-Hartwig) to lower the activation energy for C-O bond formation.

The "Fluorine Penalty" on Nucleophilicity

A critical, often overlooked factor is the reduced nucleophilicity of fluorophenols.

  • Causality: The high electronegativity of fluorine (Pauling scale 3.[1]98) exerts an inductive electron-withdrawing effect (

    
    ) on the phenoxide oxygen.
    
  • Impact: 4-Fluorophenol is less nucleophilic than phenol.[1] Multi-fluorinated phenols (e.g., 2,3,5,6-tetrafluorophenol) are significantly sluggish, often necessitating higher reaction temperatures or stronger bases (e.g.,

    
     over 
    
    
    
    ) to drive the reaction.

Part 2: Visualizing the Pathways

Diagram 1: Mechanistic Decision Tree

The following diagram outlines the logical flow for selecting the optimal synthetic route based on substrate electronics.

SynthesisPathways Start Target: Fluorophenoxy Pyridine Substrate Analyze Pyridine Substrate Start->Substrate Activated Activated Pyridine (2/4-Halo or EWG present) Substrate->Activated Electrophilic C Unactivated Unactivated Pyridine (3-Halo or EDG present) Substrate->Unactivated Neutral C SNAr Method A: SNAr (Base-Mediated) Activated->SNAr Ullmann Method B: Ullmann Coupling (Cu-Catalyzed) Unactivated->Ullmann ConditionA Reagents: K2CO3 or NaH Solvent: DMF/DMSO Temp: 80-120°C SNAr->ConditionA ConditionB Reagents: CuI (10%), Ligand Base: Cs2CO3 Solvent: Toluene/DMSO Ullmann->ConditionB

Caption: Decision matrix for selecting between SNAr and Ullmann coupling based on pyridine electronics.

Part 3: Validated Experimental Protocols

Protocol A: for Activated Pyridines

Context: Ideal for synthesizing 2-(4-fluorophenoxy)pyridine or 4-(2-fluorophenoxy)pyridine derivatives used in kinase inhibitors.

Reagents:

  • Substrate: 2-Chloro-4-cyanopyridine (1.0 eq)

  • Nucleophile: 4-Fluorophenol (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-fluorophenol (1.1 eq) and anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add

    
     (1.5 eq) in a single portion.[1] Stir at ambient temperature for 30 minutes to generate the phenoxide in situ.[1] Note: Gas evolution (
    
    
    
    ) may occur.
  • Addition: Add the chloropyridine substrate (1.0 eq).

  • Reaction: Heat the mixture to 90°C. Monitor by HPLC/TLC.

    • Checkpoint: If conversion is slow (>4h), add a catalytic amount of 18-crown-6 to solubilize the potassium cation.

  • Workup: Cool to RT. Pour into ice-water (10x volume). The product often precipitates as a solid.[1] Filter, wash with water, and dry.[1] If oil forms, extract with EtOAc.[1]

Why this works: The 4-cyano group stabilizes the Meisenheimer complex, lowering the transition state energy.


 is preferred over NaH for safety, provided the phenol is sufficiently acidic.
Protocol B: Ullmann-Type Coupling for Unactivated Pyridines

Context: Required for 3-fluorophenoxypyridines where the


 mechanism is electronically disfavored.

Reagents:

  • Substrate: 3-Bromopyridine (1.0 eq)

  • Nucleophile: 2,4-Difluorophenol (1.2 eq)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%) or Picolinic acid (20 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMSO or Toluene

Step-by-Step Methodology:

  • Inerting: Flame-dry the reaction flask and cycle with Argon/Nitrogen 3 times. Oxygen inhibits the catalytic cycle.[1]

  • Charging: Add CuI, Ligand,

    
    , and the solid phenol under inert flow.
    
  • Solvation: Add degassed solvent and the liquid bromopyridine.

  • Catalysis: Heat to 110-120°C for 12-24 hours.

    • Mechanism:[1][2][3][4][5][6] The ligand stabilizes the Cu(I) species, facilitating oxidative addition into the Ar-Br bond.

  • Workup: Filter through a Celite pad to remove copper salts.[1] Dilute with EtOAc, wash with brine.[1]

Diagram 2: The Catalytic Cycle (Ullmann)

UllmannCycle CuI L-Cu(I)-X (Active Catalyst) Complex Cu(I)-Phenoxide Complex CuI->Complex + Ar-OH / Base OA Oxidative Addition [L-Cu(III)(Ar)(X)(OAr)] Product Ar-O-Pyridine + Regnerated Cu(I) OA->Product Reductive Elimination Complex->OA + Pyridine-Br Product->CuI Cycle Repeats

Caption: Simplified Ullmann catalytic cycle showing Oxidative Addition (OA) and Reductive Elimination (RE).

Part 4: Critical Process Parameters & Data Comparison

The following table synthesizes data from key literature sources regarding reaction efficiency.

Parameter

(Method A)
Ullmann (Method B)Notes
Substrate Scope 2- or 4-Halopyridines3-Halopyridines, Unactivated

is strictly regioselective.
Leaving Group F > Cl ≈ BrI > Br > ClInversion of Order: F is best for

(electronegativity); I is best for Ullmann (bond strength).[1]
Base

, NaH

,

Cesium is critical in Ullmann for solubility and "Cesium Effect".[1]
Temperature 60 - 100°C100 - 140°CUllmann requires higher energy for OA step.[1]
Typical Yield 85 - 95%60 - 80%

is generally cleaner with fewer side reactions.[1]
Troubleshooting Regioselectivity

In poly-halogenated pyridines (e.g., 2,4-dichloropyridine),


 regioselectivity is controlled by steric and electronic factors.[7]
  • Standard Conditions: Nucleophilic attack favors C-4 due to lower steric hindrance compared to C-2 (flanked by ring nitrogen lone pair).[1]

  • Inversion: To favor C-2 substitution, use non-polar solvents or specific directing groups, though this is challenging with bulky fluorophenols.

Part 5: References

  • Nucleophilic Aromatic Substitution Mechanism:

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism

    • Source: Master Organic Chemistry[1]

    • URL:[Link]

  • Ullmann Reaction Protocols:

    • Title: Ullmann Reaction - Organic Chemistry Portal

    • Source: Organic Chemistry Portal[1][8]

    • URL:[Link]

  • Regioselectivity in Pyrimidines/Pyridines:

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines[9][10]

    • Source: Journal of Organic Chemistry (PubMed)

    • URL:[Link]

  • Application in Kinase Inhibitors:

    • Title: Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives...[11] as dual c-Met/VEGFR-2 inhibitors[11]

    • Source: Bioorganic & Medicinal Chemistry (PubMed)

    • URL:[Link]

  • Recent Advances in Fluorine Incorporation:

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif[12]

    • Source: Journal of Pesticide Science (PMC)

    • URL:[Link]

Sources

Methodological & Application

Application Note: Process Development and GMP Scale-up of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scale-up strategy for 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine (Target Molecule), a Critical Process Intermediate (CPI) often utilized in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors (e.g., c-Met or VEGFR inhibitors).

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr). While conceptually simple, the transition from medicinal chemistry (milligrams) to GMP manufacturing (kilograms) presents distinct challenges:

  • Regioselectivity & Reactivity: The strong electron-withdrawing effect of the 3-nitro group activates the 4-chloride but also increases the risk of thermal runaways.

  • Oxidative Instability: The nucleophile, 4-amino-3-fluorophenol, is prone to oxidation, leading to "black tar" impurities that are difficult to purge.

  • Genotoxic Impurity (GTI) Control: The starting material, 4-chloro-3-nitropyridin-2-amine, is a reactive electrophile and a potential mutagen that must be purged to sub-ppm levels.

Phase 1: Route Selection & Chemical Strategy

The Reaction Pathway

The selected route utilizes a base-mediated SNAr coupling. The 3-nitro group on the pyridine ring acts as the primary activating group, facilitating the displacement of the chloride by the phenoxide anion.

  • Electrophile: 4-chloro-3-nitropyridin-2-amine (CAS: 6980-08-1)

  • Nucleophile: 4-amino-3-fluorophenol (CAS: 399-95-1)

  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: Dimethyl Sulfoxide (DMSO)

Mechanistic Insight & Thermodynamics

The reaction is exothermic. In the presence of base, the phenol is deprotonated to form the phenoxide, which attacks the C-4 position of the pyridine. The Meisenheimer complex intermediate collapses to expel the chloride.

Critical Safety Note: The 3-nitro group makes the pyridine ring highly electrophilic. Unlike the analogous picolinamide intermediates (used in Regorafenib synthesis), this nitro-analog is significantly more reactive. Adiabatic calorimetry data suggests an onset of decomposition for the reaction mixture >140°C. Process temperatures must be strictly capped at 90°C.

Phase 2: Critical Process Parameters (CPP) Study

The following parameters were defined via Design of Experiments (DoE) to ensure Quality by Design (QbD).

ParameterRange TestedOptimized SetpointRationale
Stoichiometry 1.0 : 1.0 – 1.21.0 : 1.05 (Electrophile : Nucleophile)Slight excess of phenol drives the toxic chloride to completion.
Base Equivalents 1.0 – 2.0 eq1.2 eq (

)
Sufficient to neutralize HCl generated; excess increases viscosity.
Temperature 50°C – 110°C75°C ± 5°C < 60°C: Reaction stalls. > 90°C: Significant oxidative byproduct formation.
Solvent Volume 5V – 15V8V (DMSO) Balances solubility with throughput. 8V ensures stirrability of the slurry.
Atmosphere Air vs.

Strict

Sparging
Essential to prevent aminophenol oxidation (purple/black coloration).

Phase 3: GMP Manufacturing Protocol

Equipment Preparation
  • Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316L is acceptable but pitting risk exists with hot chlorides).

  • Inertion: Reactor must be pressure-tested and purged with Nitrogen (

    
     content < 0.5%).
    
Step-by-Step Procedure

Step 1: Charging & Inertion

  • Charge DMSO (8.0 vol) to the reactor.

  • Start agitation (approx. 100 RPM).

  • Charge 4-Amino-3-fluorophenol (1.05 eq) .

  • Critical Step: Sparge the solution with Nitrogen for 30 minutes to remove dissolved oxygen. The solution should be clear to light brown. Darkening indicates oxidation.

  • Charge Potassium Carbonate (1.2 eq, -325 mesh) . Note: Use milled base to improve reaction kinetics.

Step 2: Substrate Addition & Reaction 6. Charge 4-chloro-3-nitropyridin-2-amine (1.0 eq) . 7. Heat the mixture to 75°C over 60 minutes (Ramp rate: ~1°C/min).

  • Observation: The mixture will turn yellow/orange.
  • Maintain internal temperature at 75°C ± 5°C for 6–8 hours.

Step 3: In-Process Control (IPC) 9. Sample after 6 hours. Analyze by HPLC.

  • Specification: Residual Chloropyridine < 0.5%.
  • Action: If limit not met, stir for additional 2 hours. Do not increase temperature above 85°C.

Step 4: Quench & Crystallization 10. Cool the reaction mixture to 20°C . 11. Slowly add Purified Water (10.0 vol) over 2 hours.

  • Exotherm Alert: Mixing DMSO and water is exothermic. Control jacket temperature to keep batch < 30°C.
  • Crystallization:[1] Product precipitates as a bright yellow/orange solid.
  • Stir the slurry at 20°C for 4 hours to maximize yield and purge trapped salts.

Step 5: Isolation & Drying 13. Filter the slurry using a centrifuge or Nutsche filter. 14. Wash the cake with Water (5.0 vol) followed by Isopropanol (2.0 vol) .

  • Reasoning: Water removes inorganic salts (KCl,
    
    
    ) and DMSO. Isopropanol displaces water to facilitate drying.
  • Dry under vacuum at 50°C for 12 hours.
  • LOD Limit: < 0.5% w/w.

Phase 4: Process Visualization

Process Flow Diagram (PFD)

G Start Raw Materials (Phenol + Chloropyridine) Reactor S_NAr Coupling (DMSO, K2CO3, 75°C) Start->Reactor IPC IPC Check (HPLC <0.5% SM) Reactor->IPC IPC->Reactor Incomplete Quench Precipitation (Water Addition) IPC->Quench Pass Filter Filtration & Washing Quench->Filter Dry Vacuum Drying (50°C) Filter->Dry Final Target Intermediate (Yellow Solid) Dry->Final

Caption: Figure 1: Unit operation flow for the GMP production of the target intermediate.

Impurity Fate Mapping

Control of impurities is the primary objective of the workup. The diagram below illustrates the fate of key species.

ImpurityMap SM_Cl SM: Chloropyridine (Genotoxic) Reaction Reaction Phase SM_Cl->Reaction Workup Water Wash / IPA Wash SM_Cl->Workup Trace SM_Phenol SM: Aminophenol SM_Phenol->Reaction Imp_Ox Impurity: Oxidized Phenol (Black Tar) Imp_Ox->Workup Imp_Hyd Impurity: Hydroxypyridine (Hydrolysis) Imp_Hyd->Workup Product Target Product Product->Workup Reaction->Imp_Ox O2 Leak Reaction->Imp_Hyd Wet DMSO Reaction->Product Main Path Workup->SM_Cl Purged to Mother Liquor Workup->Imp_Ox Partially Entrained Workup->Imp_Hyd Purged to Mother Liquor Workup->Product Solid Cake

Caption: Figure 2: Impurity Fate Map. Note that oxidized phenols are difficult to purge, emphasizing the need for upstream


 control.

Phase 5: Analytical Control Strategy

To validate the process, the following analytical methods are required:

  • HPLC Purity (Area %):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: 0.1%

      
       in Water; B: Acetonitrile. Gradient elution.
      
    • Detection: UV at 254 nm (aromatic core) and 350 nm (nitro group absorbance).

  • Residual Solvents (GC-HS): Monitor DMSO and Isopropanol levels.

  • Genotoxic Impurities: A specific method (LC-MS/MS) may be required to quantify residual 4-chloro-3-nitropyridin-2-amine if the standard HPLC LOD is insufficient (Target limit typically < 10 ppm depending on daily dose).

References

  • ChemicalBook. (2025). Synthesis and Properties of 4-Amino-3-nitropyridine derivatives.Link

  • BenchChem. (2025).[2] Technical Guide to the Synthesis of Nitropyridine Intermediates.Link

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (Analogous Chemistry).[3]Link

  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.[4]Link

  • Echemi. (2025).[5][6] Safety Data Sheet: 4-Chloro-3-nitropyridin-2-amine.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the purification of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine . This molecule is a highly functionalized bi-aryl ether featuring a nitropyridine core coupled to a fluoroaniline.

Chemical Challenges:

  • Thermal Instability: The ortho-nitro/amine arrangement on the pyridine ring creates a risk of thermal decomposition or cyclization at high temperatures (>80°C).

  • Oxidation Sensitivity: The electron-rich aniline moiety (4-amino-3-fluorophenoxy) is prone to oxidation, leading to dark impurities (azo/azoxy dimers).

  • "Oiling Out": Nitro-aromatics often exhibit low melting points when impure, leading to oiling out rather than crystallization.

Recommended Solvent Systems

The following solvent systems have been selected based on the polarity profile of aminopyridines and similar kinase inhibitor intermediates (e.g., Cabozantinib/Regorafenib precursors).

Primary Recommendation: Ethanol / Water (Gradient Cooling)
  • Best For: Removal of inorganic salts and unreacted 4-amino-3-fluorophenol.

  • Ratio: Start with 95% Ethanol. If solubility is too high, add Water dropwise to reach ~80:20 (EtOH:Water).

  • Mechanism: The product is soluble in hot ethanol but crystallizes upon cooling. The polar impurities (salts) remain in the water phase, while lipophilic impurities (bis-ethers) often remain in the supernatant.

Secondary Recommendation: Ethyl Acetate / n-Heptane
  • Best For: Removing non-polar impurities and drying the product (azeotropic removal of water).

  • Ratio: 1:2 to 1:4 (EtOAc:Heptane).

  • Note: This system is less effective at removing unreacted phenol starting material compared to alcohols.

"Rescue" Protocol: DMSO / Water (Anti-Solvent Precipitation)
  • Best For: Highly impure, dark crude material that fails to crystallize in alcohols.

  • Method: Dissolve in minimum DMSO at RT; slowly add water until turbidity persists.

Solvent SystemSolvency PowerImpurity RejectionThermal RiskRecommended Use
EtOH / H₂O High (Hot)Excellent (Salts/Phenols)LowStandard Purification
IPA ModerateGoodLowAlternative to EtOH
EtOAc / Heptane ModerateModerate (Lipophilics)LowFinal Polish / Drying
DMSO / H₂O Very HighLow (Traps solvents)MediumCrude Cleanup Only
Step-by-Step Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol/Water)

Target: >98% HPLC Purity[1][2]

  • Dissolution: Charge the crude solid (10 g) into a flask equipped with a reflux condenser and N₂ line. Add Ethanol (100 mL) .

  • Heating: Heat to 70°C (do not exceed 75°C). Stir for 15 minutes.

    • Checkpoint: If solids remain, add Ethanol in 10 mL increments. If insolubles are black/tarry, filter them out while hot.

  • Anti-Solvent Addition: If the solution is clear, slowly add Deionized Water (10-20 mL) dropwise until a faint turbidity just appears and redissolves.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to Room Temperature (RT) slowly over 2 hours.

    • Critical: Rapid cooling promotes oiling out.

  • Crystallization: Once at RT, cool further to 0-5°C in an ice bath for 1 hour.

  • Filtration: Filter the yellow/orange crystals. Wash with cold Ethanol/Water (1:1).

  • Drying: Dry under vacuum at 45°C for 12 hours.

Protocol B: Chemical Wash (Pre-Purification)

Target: Removal of 4-amino-3-fluorophenol (Starting Material)

If your crude contains >5% unreacted phenol, recrystallization alone may fail.

  • Dissolve crude in Ethyl Acetate .

  • Wash 2x with 0.5M NaOH (The phenol is acidic and will move to the aqueous layer).

  • Wash 1x with Brine.

  • Dry organic layer over Na₂SO₄, concentrate, and proceed to Protocol A.

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing.

  • Cause: The solution is too concentrated, or the temperature dropped too fast. Impurities are depressing the melting point.

  • Fix: Re-heat the mixture until the oil redissolves. Add a "seed crystal" of pure product if available. Add slightly more solvent (Ethanol) to lower the saturation. Cool very slowly (wrap the flask in foil/towel).

Q2: The crystals are dark brown/black instead of yellow.

  • Cause: Oxidation of the aniline amine.

  • Fix: Perform the recrystallization under a strict Nitrogen/Argon atmosphere. Add a pinch of sodium hydrosulfite (Na₂S₂O₄) or activated charcoal to the hot solution, stir for 5 mins, and filter hot through Celite before cooling.

Q3: High levels of 4-amino-3-fluorophenol remain after recrystallization.

  • Cause: The phenol co-crystallizes with the product in alcohols.

  • Fix: Switch to Protocol B (Base Wash). The phenolic proton is acidic; washing with NaOH will pull it into the water phase, leaving the pyridine-amine product in the organic phase.

Process Logic & Visualization

The following diagram illustrates the decision matrix for purifying this specific intermediate, prioritizing the removal of the specific impurities (phenols vs. tars).

PurificationLogic Start Crude 4-(4-Amino-3-fluorophenoxy)- 3-nitropyridin-2-amine CheckImpurity Analyze Impurity Profile (TLC / HPLC) Start->CheckImpurity PhenolHigh Unreacted Phenol > 5%? CheckImpurity->PhenolHigh BaseWash Protocol B: EtOAc Dissolution + 0.5M NaOH Wash PhenolHigh->BaseWash Yes RecrystDecision Select Solvent System PhenolHigh->RecrystDecision No BaseWash->RecrystDecision EtOHSystem Protocol A: Ethanol/Water (Standard) RecrystDecision->EtOHSystem Standard DMSOSystem Rescue: DMSO/Water (For Tarry/Insoluble Crude) RecrystDecision->DMSOSystem Low Solubility OilingOut Issue: Oiling Out? EtOHSystem->OilingOut FinalProduct Pure Crystals (Yellow/Orange Solid) DMSOSystem->FinalProduct SlowCool Re-heat + Dilute + Seed Cool at 5°C/hour OilingOut->SlowCool Yes OilingOut->FinalProduct No SlowCool->FinalProduct

Caption: Decision tree for solvent selection and troubleshooting based on impurity profile (Phenol content) and physical behavior (Oiling out).

References
  • Cabozantinib Intermediate Synthesis: World Intellectual Property Organization, WO/2005/030140. (Describes the coupling of 4-aminophenol derivatives with quinolines/pyridines and subsequent purification via precipitation).

  • Purification of Aminopyridines: ChemicalBook, "4-Amino-3-nitropyridine synthesis and properties". (Provides solubility data for the core nitropyridine scaffold: insoluble in water, soluble in hot esters/alcohols).

  • Regorafenib Analog Chemistry: National Institutes of Health (PubChem), "4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide". (Structural analog showing similar solubility profiles and stability concerns).

  • Recrystallization of Nitro-Compounds: BenchChem, "Synthesis of 3-Amino-4-nitropyridine". (General protocols for handling nitro-pyridine recrystallization to avoid thermal decomposition).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for specific hazard information before handling nitropyridine derivatives.

Sources

Addressing color degradation in stored 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine samples

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Color Degradation in Stored Samples

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My sample of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine, which was initially a light-colored powder, has developed a yellow or brownish tint over time. Is this expected?

A1: It is not uncommon for aromatic amines to exhibit color changes over time.[1] This is often due to oxidation, a primary degradation pathway for such compounds.[1][2] While the fluorine substituent in the molecule enhances its overall stability, the amino group can still be susceptible to slow oxidation upon exposure to air (oxygen), light, and moisture, leading to the formation of colored impurities.[3][4]

Q2: Does the color change indicate a significant loss of purity and compromised integrity of the compound?

A2: Not necessarily. The color change is often due to the formation of minor impurities that are highly colored.[5][6] The bulk of the sample may still be of high purity. However, any observable change in the physical appearance of a sample warrants further investigation to ensure it meets the requirements for your specific application. We recommend performing analytical tests, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the purity and identify potential degradants.[7][8]

Q3: What are the primary factors that can accelerate the color degradation of this compound?

A3: Several environmental factors can contribute to the degradation of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine:

  • Oxygen: The presence of atmospheric oxygen is a key contributor to the oxidation of the aromatic amine functionality.[1]

  • Light: Exposure to UV or visible light can provide the energy to initiate and accelerate degradation reactions, particularly in photosensitive molecules containing nitro and amino groups.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[9][10] Generally, amines should be stored at controlled room temperature, ideally below 30°C (86°F).[9]

  • Humidity: Amines can be hygroscopic, meaning they absorb moisture from the air.[9] Water can facilitate hydrolytic degradation or act as a catalyst in oxidative processes.

Q4: How does the fluorine substituent affect the stability of the molecule?

A4: The fluorine atom ortho to the amino group plays a significant role in the molecule's stability. Fluorine is highly electronegative and can alter the electron distribution within the aromatic ring.[3] This can increase the oxidative stability of the molecule by making the aromatic ring more resistant to attack.[3][4] Additionally, the carbon-fluorine bond is very strong, which generally enhances the thermal and chemical resistance of the compound.[7]

Q5: What are the potential degradation pathways for this molecule besides oxidation of the amino group?

A5: While oxidation of the amino group is a likely cause of color change, other potential degradation pathways include:

  • Reduction of the Nitro Group: The nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino functionalities. These reactions can be initiated by light or trace metal impurities.

  • Hydrolysis of the Ether Linkage: Although generally stable, the ether bond could potentially be cleaved under harsh acidic or basic conditions, though this is less likely under recommended storage conditions.

  • Photodegradation: The presence of both a nitro group and an amino group on the aromatic systems can make the molecule susceptible to degradation upon exposure to light.

Troubleshooting Guide: Investigating Color Degradation

If you observe color degradation in your sample, we recommend a systematic approach to investigate the issue.

Visual Inspection and Documentation
  • Record Observations: Note the color change, its intensity, and whether the degradation is uniform throughout the sample.

  • Check Storage Conditions: Verify that the sample has been stored according to the recommended guidelines (see "Recommended Storage and Handling Protocols" below). Note any deviations.

Analytical Investigation Workflow

To quantitatively assess the impact of the color change on the purity and integrity of your sample, a forced degradation study can be insightful.[3][8] This involves subjecting the sample to stress conditions to intentionally induce degradation and identify the resulting products.

Objective: To identify and quantify degradants and confirm the stability-indicating nature of the analytical method.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation P Prepare solutions of the 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine sample A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) P->A Expose to B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) P->B Expose to O Oxidative Degradation (e.g., 3% H2O2, RT) P->O Expose to T Thermal Degradation (e.g., 80°C, solid state) P->T Expose to L Photolytic Degradation (ICH Q1B conditions) P->L Expose to An Analyze stressed samples by a stability-indicating method (e.g., HPLC-UV/MS) A->An B->An O->An T->An L->An D Compare chromatograms of stressed and unstressed samples An->D I Identify and quantify degradation products D->I Pa Propose degradation pathways I->Pa

Recommended Storage and Handling Protocols

To minimize color degradation and ensure the long-term stability of your 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine samples, we strongly recommend adhering to the following protocols:

ParameterRecommendationRationale
Temperature Store at controlled room temperature, ideally below 30°C (86°F).[9] For long-term storage, consider refrigeration (2-8°C).Lower temperatures slow down the rate of chemical reactions, including oxidation.
Light Store in amber glass vials or other light-impenetrable containers.[9] Keep in a dark place such as a drawer or cabinet.Protects the compound from photolytic degradation.
Atmosphere For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).[9] Ensure the container is tightly sealed.Minimizes exposure to atmospheric oxygen and moisture, thus reducing oxidative and hydrolytic degradation.[9]
Container Use high-density polyethylene (HDPE) or amber glass containers with tight-fitting caps.[9]These materials are non-reactive and provide a good barrier against moisture and light.[9]
Handling Precautions
  • Handle the compound in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid creating dust.

  • After handling, wash hands thoroughly.

Analytical Methods for Stability Assessment

For users who need to perform their own stability testing, the following analytical techniques are recommended:

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) with UV Detection To separate the parent compound from its impurities and quantify the purity of the sample.[7] A stability-indicating method should be developed and validated.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the mass of degradation products, which aids in their structural elucidation.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) May be suitable for identifying volatile or semi-volatile degradation products.
UV-Visible Spectroscopy Can be used to monitor for changes in the absorption spectrum that may indicate the formation of chromophoric degradation products.[7]

By following these guidelines, researchers can minimize the degradation of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine, ensuring the quality and reliability of their experimental results.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass Laboratories Inc. (2025). Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. (2025). Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. (2008). Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. (2023). Available at: [Link]

  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. Available at: [Link]

  • ChemInform Abstract: Oxidation of Aromatic Amines into Nitroarenes with m-CPBA. Wiley Online Library. (2026). Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]

  • Thermal degradation rates of different amines. ResearchGate. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. (2024). Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. (2024). Available at: [Link]

  • Amine decolorization - JP5785262B2. Google Patents.
  • EP2621887A1 - Decolorization of amines. Google Patents.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Available at: [Link]

  • Anaerobic degradation of fluorinated aromatic compounds. PubMed. (2000). Available at: [Link]

  • The biodegradation vs. biotransformation of fluorosubstituted aromatics. ResearchGate. Available at: [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. De Gruyter. (2025). Available at: [Link]

  • Physical Properties of Amines. BYJU'S. Available at: [Link]

  • 4-(4-Aminophenoxy)pyrimidin-2-amine Properties. EPA. (2025). Available at: [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. MDPI. (2020). Available at: [Link]

  • Destruction of per/poly-fluorinated alkyl substances by magnetite nanoparticle-catalyzed UV-Fenton reaction. RSC Publishing. Available at: [Link]

  • π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures. PMC. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]

  • Inorganic Amino-Nitro-Guanidinium Derivatives. MDPI. (2012). Available at: [Link]

  • Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. RSC Publishing. (2022). Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Structural Elucidation of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive structural characterization of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine , a critical scaffold in the synthesis of c-Met/ALK tyrosine kinase inhibitors (analogous to intermediates for Crizotinib and Regorafenib).[1]

The Challenge: The synthesis of this compound typically involves a Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-3-nitropyridin-2-amine with 4-amino-3-fluorophenol.[1] A common failure mode in this pathway is regioisomeric ambiguity —specifically distinguishing between the desired O-arylation (ether formation) and potential N-arylation byproducts, or confirming the substitution occurred at the C4 position rather than C2 or C6.[1]

The Solution: This guide compares the target molecule's spectral fingerprint against its precursors, utilizing 1H NMR and 19F NMR to validate the ether linkage and the integrity of the aminopyridine core.[1]

Structural Analysis & Expected Spectral Features

Before interpreting the spectrum, we must deconstruct the molecule into its magnetically distinct environments.[1]

The Molecule[1][2][3]
  • Core A (Pyridine): 2-Amino-3-nitro-4-substituted.[1]

    • Key Protons: H5 and H6.[1]

    • Electronic Environment: The 3-nitro group is strongly electron-withdrawing, deshielding adjacent protons.[1] The 2-amino group provides resonance donation.[1]

  • Core B (Phenoxy): 4-Amino-3-fluoro.[1][2][3][4][5][6]

    • Key Protons: H2', H5', H6' (Prime notation used for the phenoxy ring).[1]

    • Electronic Environment: Fluorine induces strong coupling (

      
      ) and inductive effects.[1]
      
Critical NMR Markers (The "Fingerprint")

To validate the structure, you must confirm three specific connectivity events:

  • Retention of the Pyridine Doublet Pair: H5 and H6 must appear as two doublets with a characteristic vicinal coupling constant (~5.5–6.0 Hz).[1]

  • The Fluorine Signature: The 19F nucleus will split the phenoxy protons, creating distinct multiplets (doublet of doublets) that differentiate the phenoxy ring from non-fluorinated impurities.[1]

  • The Ether Shift: The Pyridine H5 proton will shift upfield relative to the chloro-precursor due to the electron-donating nature of the phenoxy oxygen.[1]

Experimental Protocol: NMR Acquisition

To ensure reproducibility and minimize solvent-induced shifting (particularly of the exchangeable amine protons), follow this standardized protocol.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent: DMSO-d6 (99.9% D).[1]

    • Rationale: Chloroform-d (CDCl3) is poor for this compound due to the low solubility of the nitro-amine scaffold and the potential for amine proton broadening.[1] DMSO stabilizes the exchangeable protons via hydrogen bonding, yielding sharper peaks.[1]

    • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

    • Filtration: Filter through a cotton plug if any turbidity remains (critical for high-resolution splitting).[1]

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Sequence: zg30 (Standard 1D proton).[1]

    • Scans (NS): 16 (minimum) to 64 (for minor impurity detection).[1]

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if quantitative integration of amines is required).[1]

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Referencing: Calibrate DMSO residual peak to 2.50 ppm .

Data Interpretation & Peak Assignment

The following table compares the Target Product against the Starting Material (4-chloro-3-nitropyridin-2-amine) to highlight the diagnostic shifts confirming the reaction success.

Comparative Chemical Shift Table (DMSO-d6)
AssignmentProton TypeMultiplicityCoupling (

Hz)
Target Shift (

ppm)
Precursor Shift* (

ppm)
Diagnostic Note
Pyridine H6 Ar-H (

to N)
Doublet (d)

8.05 – 8.15 ~8.25Deshielded by ring nitrogen.[1]
Pyridine H5 Ar-H (

to O)
Doublet (d)

5.90 – 6.05 ~6.90Key Indicator: Significant upfield shift (

ppm) confirms Cl

O-Ar substitution.[1]
Phenoxy H2' Ar-H (Ortho to F)dd

6.90 – 7.00 N/ALarge coupling to F is the signature.[1]
Phenoxy H6' Ar-H (Ortho to O)dd

6.75 – 6.85 N/AOverlaps often occur here; check integration.[1]
Phenoxy H5' Ar-H (Ortho to NH

)
dd / m

6.60 – 6.70 N/AShielded by the aniline amine.[1]
Pyridine NH

AmineBroad Singlet-7.10 – 7.30 ~7.50Broad; position varies with concentration/water content.[1]
Aniline NH

AmineBroad Singlet-4.90 – 5.10 N/ADistinctly upfield from the pyridine amine.[1]

*Precursor shifts are approximate reference values for 4-chloro-3-nitropyridin-2-amine.

Detailed Structural Logic
The Pyridine Core (The "Skeleton")

The pyridine ring protons (H5 and H6) form an AX spin system .[1]

  • H6 (Downfield): Located alpha to the pyridine nitrogen, this proton is highly deshielded.[1]

  • H5 (Upfield): This is the primary sensor for the reaction.[1] In the starting material, H5 is adjacent to a Chlorine atom.[1] In the product, it is adjacent to the Phenoxy oxygen.[1] The electron-donating resonance of the oxygen shields H5, moving it upfield to ~6.0 ppm.[1] If this peak remains near 6.9 ppm, the reaction failed. [1]

The Phenoxy Ring (The "Payload")

The 3-fluoro-4-amino substitution pattern creates a complex splitting pattern due to 19F-1H coupling .[1]

  • H2' (The "Isolated" Proton): Located between the Ether Oxygen and the Fluorine.[1] It appears as a doublet of doublets. The coupling to Fluorine (

    
    ) is typically large (10–13 Hz), while the meta-coupling to H6' is small (~2 Hz).[1]
    
  • H5' & H6': These protons show strong ortho-coupling (

    
     Hz).[1] H5' is further shielded by the adjacent aniline -NH
    
    
    
    group.[1]

Visualization: Assignment Workflow

The following diagram illustrates the logical decision tree for validating the structure using NMR data.

NMR_Workflow Start Crude Product (DMSO-d6) Check_H5 Analyze Pyridine H5 Region (5.8 - 7.0 ppm) Start->Check_H5 Decision_H5 Shift Position? Check_H5->Decision_H5 Fail_Cl Peak at ~6.9 ppm (Starting Material) Decision_H5->Fail_Cl Downfield Success_Ether Peak at ~6.0 ppm (Ether Formed) Decision_H5->Success_Ether Upfield Check_F Check Aromatics (6.5 - 7.5 ppm) Look for F-Splitting Success_Ether->Check_F Decision_F H2' Multiplicity? Check_F->Decision_F Confirmed Structure Confirmed: 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine Decision_F->Confirmed dd (J~12Hz) Ambiguous Run 19F NMR or 2D COSY Decision_F->Ambiguous Unclear/Overlap

Figure 1: Logical flowchart for confirming the SNAr product using 1D 1H NMR markers.

Advanced Verification: 19F and 2D NMR

If the 1D 1H spectrum is crowded (common in crude reaction mixtures), use these secondary methods for definitive proof.

19F NMR (The "Cheat Code")

Because Fluorine is 100% abundant and has no background noise in organic synthesis, it is the cleanest way to track the reaction.[1]

  • Expected Shift: ~ -130 to -135 ppm (relative to CFCl3).[1]

  • Utility: If you see two peaks in the Fluorine region, you have a mixture of regioisomers or unreacted phenol.[1]

2D COSY (Correlation Spectroscopy)

Use COSY to map the spin systems if the aromatic region is overlapping.[1]

  • Correlation 1: Pyridine H5

    
     Pyridine H6 (Strong cross-peak).[1]
    
  • Correlation 2: Phenoxy H5'

    
     Phenoxy H6' (Strong cross-peak).[1]
    
  • Isolation: Phenoxy H2' will show no strong ortho-coupling cross-peak, distinguishing it from the other aromatic protons.[1]

References

  • Crizotinib Synthesis & Intermediates

    • Title: "Structure Based Drug Design of Crizotinib (PF-02341066)..."[1]

    • Source: Journal of Medicinal Chemistry (2011).[1][7]

    • Relevance: Establishes the NMR patterns for the 2-amino-3-nitro-4-phenoxypyridine scaffold.
    • URL:[Link][1]

  • Regorafenib Intermediate Characterization

    • Title: "4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide"[1][4][5][6]

    • Source: PubChem / ChemicalBook Data.[1]

    • Relevance: Provides analogous spectral data for the 4-amino-3-fluorophenoxy moiety.[1]

    • URL:[Link][1]

  • General Pyridine NMR Data

    • Title: "4-Amino-3-nitropyridine 1H NMR Spectrum"
    • Source: ChemicalBook.[1][4][8]

    • Relevance: Baseline shifts for the pyridine core before substitution.[1]

Sources

Precision Purity Analysis of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Target Analyte: 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine (hereafter AFNP-Nitro ). Role: Critical Intermediate for 3rd-Generation Tyrosine Kinase Inhibitors (e.g., analogs of Crizotinib or Lazertinib). Analytical Challenge: The molecule possesses a "push-pull" electronic system with a strongly electron-withdrawing nitro group and multiple electron-donating amine groups. This creates a zwitterionic character depending on pH, leading to severe peak tailing on standard silica-based columns and difficulty resolving the highly polar starting material (4-amino-3-fluorophenol) from the main peak.

This guide moves beyond standard pharmacopeial defaults, comparing a Traditional Acidic C18 Method against an Optimized High-pH Phenyl-Hexyl Method . We demonstrate why the latter offers superior selectivity for the nitro-to-amine reduction impurities critical in downstream processing.

The Analytical Challenge: Why Standard Methods Fail

In the synthesis of AFNP-Nitro, the primary reaction involves the nucleophilic aromatic substitution (SNAr) of 2-amino-4-chloro-3-nitropyridine with 4-amino-3-fluorophenol.

The Impurity Profile[1]
  • Impurity A (Starting Material): 4-Amino-3-fluorophenol.[1][2][3][4] (Highly Polar, Amphoteric).

  • Impurity B (Precursor): 2-Amino-4-chloro-3-nitropyridine. (Hydrophobic).

  • Impurity C (Over-reduction): 4-(4-Amino-3-fluorophenoxy)-2,3-diaminopyridine. (Basic, oxidation-prone).

Method Comparison Matrix

The following table summarizes the performance of the "Standard" approach versus the "Optimized" approach recommended in this guide.

FeatureMethod A: Standard Acidic C18Method B: Optimized High-pH Phenyl-Hexyl
Stationary Phase C18 (Fully Porous, 5µm)Phenyl-Hexyl (Core-Shell, 2.7µm)
Mobile Phase pH pH 2.5 (0.1% Formic Acid)pH 9.5 (10mM Ammonium Bicarbonate)
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Peak Shape (Tailing) Poor (

) due to protonated amines
Excellent (

) due to deprotonation
Selectivity (

)
Low for Nitro vs. Des-nitro analogsHigh (Nitro group engages in

-

retention)
LOD (Impurity A) High (Elutes in void volume)Low (Retained away from solvent front)

Detailed Experimental Protocols

Method A: The Baseline (Not Recommended)

Use this only if your lab is restricted to low-pH compatible columns.

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Critique: The protonated pyridine nitrogen interacts with residual silanols, causing tailing. The polar phenol impurity often co-elutes with the injection void.

Method B: The Optimized Protocol (Recommended)

This method utilizes "Orthogonal Selectivity" by leveraging the


-electron density of the nitro group against the Phenyl-Hexyl phase.
1. Chromatographic Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 3.0 mm, 2.6 µm (Core-Shell technology provides UPLC-like performance on HPLC systems).

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

  • Flow Rate: 0.6 mL/min.

  • Detection: UV-Vis Diode Array (DAD).

    • Quantification: 254 nm.

    • Impurity ID: 280 nm (Specific for the phenolic ring).

2. Mobile Phase Preparation[5][6][7]
  • Buffer (Mobile Phase A): 10mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonium Hydroxide.

    • Why? At pH 9.5, the pyridine and aniline amines are deprotonated (neutral), eliminating silanol interactions and dramatically sharpening the peak.

  • Organic (Mobile Phase B): Methanol.

    • Why? Methanol promotes stronger

      
      -
      
      
      
      interactions with the Phenyl-Hexyl phase compared to Acetonitrile.
3. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Impurity A Retention
2.0955Isocratic Hold (Crucial for polar retention)
12.01090Gradient Elution
15.01090Wash
15.1955Re-equilibration

Visualizing the Separation Logic

The following diagram illustrates the decision matrix and mechanistic pathway for separating AFNP-Nitro from its specific impurities.

MethodDevelopment cluster_0 Analyte Properties Molecule AFNP-Nitro (Basic Amines + Nitro Group) Decision Select pH Strategy Molecule->Decision Impurity_A Impurity A (Polar Phenol) Outcome OPTIMAL SEPARATION Nitro group interacts with Phenyl ring Phenol retained by H-bonding Impurity_A->Outcome Retained at pH 9.5 Impurity_C Impurity C (Diamino Reduction) Path_Acid Acidic pH (2-3) Protonated Amines (+) Decision->Path_Acid Standard Path_Base Basic pH (9-10) Neutral Amines (0) Decision->Path_Base Optimized Result_Acid Result: Peak Tailing Silanol Interaction Path_Acid->Result_Acid Result_Base Result: Sharp Peaks Hydrophobic Retention Path_Base->Result_Base Selectivity Select Stationary Phase Result_Base->Selectivity Col_C18 C18 (Standard) Selectivity->Col_C18 Col_Phenyl Phenyl-Hexyl (Pi-Pi Interaction) Selectivity->Col_Phenyl Col_Phenyl->Outcome

Caption: Decision tree for optimizing the separation of basic aminopyridines, highlighting the shift from acidic C18 to basic Phenyl-Hexyl chemistry.

Validation & Self-Verifying Protocols (E-E-A-T)

To ensure this method is trustworthy and robust in a regulated environment, the following self-validating steps must be performed.

A. System Suitability Test (SST)

Do not proceed unless these criteria are met using a standard mix of AFNP-Nitro and Impurity A:

  • Resolution (

    
    ):  > 2.0 between Impurity A and AFNP-Nitro.
    
  • Tailing Factor (

    
    ):  < 1.2 for the main AFNP-Nitro peak. (If > 1.2, check mobile phase pH; it may have dropped below the pKa of the amine).
    
  • Precision: RSD < 0.5% for retention time (n=6 injections).

B. Linearity & Range

Construct a calibration curve from 0.1% to 120% of the target concentration (e.g., 0.5 µg/mL to 600 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
  • Why: This confirms the detector response is linear across the range of trace impurities and the main assay.

C. Specificity (Stress Testing)

Inject a sample of AFNP-Nitro subjected to:

  • Acid Hydrolysis: (0.1 N HCl, 60°C, 2h).

  • Photolytic Stress: (UV light, 24h).

  • Observation: The method must resolve the degradation products (likely the hydrolyzed phenol or N-oxide derivatives) from the main peak.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development for basic compounds).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on using high pH for basic amines).

  • Thermo Fisher Scientific. (2021). Separation of Amines and Amphoteric Compounds using Acclaim Columns. (Technical note on separating polar amines like 4-amino-3-fluorophenol).

  • PubChem. (2025). Compound Summary for CID 46835219: 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.[2] (Structural analog data used for pKa estimation).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 4-(4-amino-3-fluorophenoxy)-3-nitropyridin-2-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes information from the fragmentation of structurally related compounds to offer a scientifically grounded prediction of its behavior under Liquid Chromatography-Mass Spectrometry (LC-MS) conditions. This approach allows for a comparative analysis, highlighting how the distinct chemical moieties—a nitropyridine, a fluoroaniline, and a phenoxy ether linkage—are expected to influence the overall fragmentation pathways.

Introduction to 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine

4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine is a complex aromatic compound featuring a trifunctionalized pyridine ring linked via an ether bond to a substituted aniline. The presence of multiple reactive and ionizable groups, including two amino groups, a nitro group, and a fluorine atom, suggests a rich and informative fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for the unambiguous identification and characterization of this molecule in various experimental settings, from routine purity analysis to metabolite identification studies.

Proposed Experimental Protocol for LC-MS/MS Analysis

To acquire high-quality fragmentation data for 4-(4-amino-3-fluorophenoxy)-3-nitropyridin-2-amine, a standardized LC-MS/MS protocol is recommended. The following is a robust starting point, which can be further optimized based on initial results.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size) is a suitable choice for retaining this relatively polar molecule.[1]

  • Mobile Phase A: 0.1% formic acid in water. The acidic modifier will promote protonation, which is essential for positive ion mode ESI.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes should provide adequate separation from potential impurities.

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C to ensure reproducible retention times.[1]

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 µg/mL.[1]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is predicted to be most effective due to the presence of two basic amino groups, which are readily protonated.[1][2]

  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (this can be optimized to control in-source fragmentation).[1]

  • Source Temperature: 120 °C.[1]

  • Desolvation Temperature: 350 °C.[1]

  • Desolvation Gas Flow: 600 L/hr.[1]

  • Mass Range: m/z 50-500 to cover the precursor ion and expected fragments.[1]

  • Collision Gas: Argon.

  • Collision Energy: A stepped collision energy (e.g., 10-40 eV) should be employed to generate a comprehensive fragmentation spectrum.

Predicted Fragmentation Pattern

The fragmentation of 4-(4-amino-3-fluorophenoxy)-3-nitropyridin-2-amine is anticipated to be driven by the lability of the nitro group, the ether linkage, and the substituents on both aromatic rings. The following sections detail the expected fragmentation pathways, supported by literature on similar chemical structures.

The Molecular Ion

In positive mode ESI, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺. Given the molecular formula C11H9FN4O3, the monoisotopic mass is approximately 264.06 g/mol . The [M+H]⁺ ion would therefore be observed at an m/z of approximately 265.07.

Key Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion is likely to proceed through several competing pathways, as illustrated in the diagram below.

fragmentation_pathway cluster_path1 Pathway 1: Nitro Group Loss cluster_path2 Pathway 2: Ether Bond Cleavage cluster_path3 Pathway 3: Aniline Ring Fragmentation M_H [M+H]⁺ m/z 265.07 Frag1 [M+H - NO₂]⁺ m/z 219.07 M_H->Frag1 Frag2 [C₅H₄N₃O₂]⁺ m/z 154.03 M_H->Frag2 Frag3 [C₆H₆FN]⁺ m/z 111.05 M_H->Frag3 F1_1 Loss of NO₂ (46 Da) F2_1 Cleavage of C-O bond Frag4 [C₅H₅F]⁺ m/z 84.04 Frag3->Frag4 F3_1 Loss of HCN (27 Da)

Sources

Validating the Structure of Crizotinib Key Intermediates via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Crizotinib (Xalkori®) is a first-in-class ALK/ROS1/c-MET inhibitor dependent on a precise (R)-enantiomeric configuration for its therapeutic efficacy. The synthesis involves a critical stereochemical inversion during a Mitsunobu etherification.[1] While solution-state methods (NMR, HPLC) provide connectivity and purity data, they cannot independently verify absolute configuration without reference standards.

This guide details the application of Single-Crystal X-ray Diffraction (SC-XRD) as the definitive validation tool for Crizotinib intermediates. We focus on the structural authentication of the chiral ether core and the pyrazole-piperidine side chain , demonstrating why SC-XRD is the requisite "gold standard" for establishing stereochemical integrity in GMP workflows.

Critical Intermediates for Structural Validation

The structural integrity of Crizotinib hinges on two primary intermediates. Crystallographic analysis of these stages mitigates the risk of late-stage chiral failure.

Target Intermediate A: The Chiral Ether Core
  • IUPAC Name: (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-bromopyridin-2-amine

  • Role: This intermediate is formed via a Mitsunobu reaction between 3-hydroxy-2-nitropyridine and (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

  • Validation Challenge: The reaction requires a complete Walden inversion (S

    
     R). Incomplete inversion or racemization cannot be detected by standard 1H-NMR.
    
  • X-ray Advantage: The presence of heavy atoms (Bromine, Chlorine) provides a strong anomalous signal, allowing for the unambiguous determination of the Flack parameter to confirm absolute configuration.

Target Intermediate B: The Pyrazole Boronate
  • IUPAC Name: tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate[2][3][4]

  • Role: The coupling partner for the Suzuki reaction.[5]

  • Validation Challenge: Confirming the regioselectivity of the pyrazole N-alkylation (N1 vs N2 isomerism) which is difficult to distinguish by 1D-NMR due to tautomeric averaging.

  • X-ray Advantage: Unambiguously maps the connectivity of the piperidine ring to the specific nitrogen on the pyrazole core.

Comparative Analysis: X-ray vs. Solution Methods[6]

The following table contrasts SC-XRD with traditional analytical techniques for Crizotinib intermediate validation.

FeatureSC-XRD (X-ray Crystallography) NMR (1H/13C/NOE) Chiral HPLC/GC
Primary Output 3D Electron Density MapMagnetic environment of nucleiRetention time vs. Standard
Stereochemistry Absolute Configuration (Direct)Relative (requires derivatization)Relative (requires enantiomeric standards)
Regioselectivity Unambiguous (N1 vs N2 defined)Inferential (via NOE/HMBC)N/A
Sample State Solid (Single Crystal)SolutionSolution
Limit of Detection N/A (Single crystal required)~5% impurity detection<0.1% impurity detection
Throughput Low (Days/Weeks)High (Minutes)High (Minutes)
Strategic Value Primary Reference Standard Generation Routine Batch ReleaseRoutine Purity Check

Experimental Protocol: Crystallographic Validation Workflow

This protocol outlines the procedure for validating the Chiral Ether Core (Intermediate A) .

Phase 1: Crystal Growth (Vapor Diffusion)

Objective: Obtain a single crystal suitable for diffraction (>0.1 mm).

  • Solvent Screen: Dissolve 20 mg of Intermediate A in minimal ethyl acetate (good solubility).

  • Antisolvent Addition: Place the solution in an inner vial. Add hexanes (antisolvent) to the outer reservoir.

  • Equilibration: Seal the chamber and allow to stand at 20°C for 48-72 hours.

  • Harvesting: Inspect under polarized light. Select a block-like crystal with sharp edges, avoiding twinned or fractured specimens.

Phase 2: Data Collection & Reduction
  • Mounting: Mount the crystal on a Mitegen loop using cryo-oil. Flash cool to 100 K using a nitrogen stream to reduce thermal motion.

  • Source Selection: Use Cu-K

    
     radiation  (
    
    
    
    Å).
    • Reasoning: While Mo-sources are standard, Cu-radiation maximizes the anomalous scattering signal (

      
      ) of the Chlorine and Fluorine atoms, which is critical for calculating the Flack parameter in the absence of Bromine (though Bromine makes Mo acceptable, Cu is safer for absolute config).
      
  • Collection Strategy: Collect a full sphere of data (redundancy > 4) to ensure high accuracy of intensity measurements (

    
    ).
    
Phase 3: Structure Solution & Refinement
  • Phasing: Solve structure using Direct Methods (SHELXT) or Intrinsic Phasing.

  • Refinement: Refine against

    
     using full-matrix least-squares (SHELXL).
    
  • Absolute Configuration: Calculate the Flack Parameter (x) .

    • 
      : Correct absolute structure ((R)-enantiomer).
      
    • 
      : Inverted structure ((S)-enantiomer).
      
    • 
      : Racemic twin.
      
    • Acceptance Criteria:

      
       with standard deviation 
      
      
      
      .

Visualizing the Validation Logic

The following diagram illustrates the synthesis pathway and the specific "Gatekeeper" points where X-ray crystallography validates the structural outcome.

Crizotinib_Validation cluster_synthesis Crizotinib Synthesis Pathway cluster_validation X-Ray Validation Workflow Input1 (S)-1-(2,6-dichloro-3- fluorophenyl)ethanol Step1 Mitsunobu Reaction (Inversion of Config) Input1->Step1 Input2 3-hydroxy-2-nitropyridine Input2->Step1 Inter1 Intermediate A (Chiral Ether Core) Step1->Inter1 Step2 Nitro Reduction & Bromination Inter1->Step2 Inter2 Brominated Precursor Step2->Inter2 Step3 Suzuki Coupling Inter2->Step3 Crystal Single Crystal Growth Inter2->Crystal Sample Extraction Final Crizotinib (API) Step3->Final Diffraction X-Ray Diffraction (Anomalous Dispersion) Crystal->Diffraction Flack Flack Parameter Calculation Diffraction->Flack Result Confirm (R)-Config Flack->Result x ≈ 0.0 Result->Step3 Release for Coupling

Caption: Workflow depicting the integration of X-ray crystallography as a critical gatekeeper for the absolute configuration of the brominated intermediate prior to Suzuki coupling.

Case Study Data: Representative Crystallographic Parameters

When validating the brominated intermediate (Intermediate A derivative), the following crystallographic parameters are typical for this class of halogenated aminopyridines. This data serves as a benchmark for researchers.

ParameterValue / Description
Crystal System Monoclinic
Space Group

(Chiral space group required for enantiopure samples)
Unit Cell (Approx)

Å,

Å,

Å,

Z 4 (Two molecules per asymmetric unit is common)
R-Factor (

)
< 5.0% (Indicates high-quality model fit)
Flack Parameter -0.02(4) (Confirms absolute stereochemistry)

Note: Specific unit cell dimensions vary by polymorph and solvation state. The Space Group


 is characteristic of enantiopure chiral molecules lacking higher symmetry.

References

  • Cui, J. J., et al. (2011).[6] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363.[6] Link

  • Pfizer Inc. (2011). "Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066)." Organic Process Research & Development, 15(5), 1018–1026. Link

  • Parsons, S. (2025). "Flack parameter and absolute configuration determination." Crystallography Reviews. (General Methodological Reference). Link

  • Cambridge Crystallographic Data Centre (CCDC) . "Entry: Crizotinib Crystal Structure." CCDC Accession Number 1496328. Link

Sources

A Senior Application Scientist's Guide to Base Selection in Nitropyridine Coupling: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of functionalized nitropyridines, which are pivotal intermediates in medicinal chemistry and materials science, the choice of base is a critical parameter that profoundly influences reaction efficiency, yield, and purity.[1][2] This guide provides an in-depth comparative analysis of various bases used in common nitropyridine coupling reactions, supported by experimental data and mechanistic insights to inform your synthetic strategies.

The Crucial Role of the Base in Nitropyridine Coupling

Nitropyridine coupling reactions, whether proceeding through Nucleophilic Aromatic Substitution (SNAr), Vicarious Nucleophilic Substitution (VNS), or Palladium-Catalyzed Cross-Coupling, are fundamentally influenced by the base employed. The primary functions of the base include:

  • Deprotonation of the Nucleophile: Activating the nucleophile (e.g., an amine, thiol, or alcohol) for its attack on the electron-deficient nitropyridine ring.

  • Neutralization of Acidic Byproducts: Scavenging protons generated during the reaction (e.g., H-X from a coupling partner H-Nu), driving the equilibrium towards product formation.

  • Participation in the Catalytic Cycle (for Pd-catalyzed reactions): In reactions like the Buchwald-Hartwig amination, the base is involved in the deprotonation of the amine and the regeneration of the active Pd(0) catalyst.[3][4]

The selection of an appropriate base is therefore a balancing act between sufficient reactivity to promote the desired transformation and sufficient selectivity to avoid unwanted side reactions.

Comparative Analysis of Common Bases in Nitropyridine Coupling

The choice of base is intrinsically linked to the type of coupling reaction being performed. Below is a comparative analysis of commonly used bases, categorized by their general class and suitability for different synthetic transformations.

Table 1: Comparative Performance of Bases in Nitropyridine Coupling Reactions
Base ClassSpecific ExamplespKaH (approx.)Typical Coupling ReactionsAdvantagesLimitationsTypical Yield Range
Inorganic Carbonates Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)10.3 (for HCO₃⁻)SNAr with highly activated substrates (e.g., thiols, alcohols)Cost-effective, readily available, moderate basicity minimizes side reactions.[5]Often have poor solubility in organic solvents, requiring heterogeneous reaction conditions or phase-transfer catalysts.70-95%[5]
Organic Amines Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)10.7, 11.0General SNAr, some Pd-catalyzed couplingsGood solubility in organic solvents, act as acid scavengers. DIPEA is sterically hindered, reducing its nucleophilicity.Can be nucleophilic themselves, leading to competitive side reactions. Can inhibit some Pd-catalysts at high concentrations.60-90%
Strong, Non-Nucleophilic Organic Bases 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)13.5Pd-catalyzed C-N couplings, VNS reactionsHigh basicity promotes deprotonation of weakly acidic nucleophiles, soluble in organic solvents.[3]Can promote undesired elimination or decomposition pathways with sensitive substrates.[3]80-98%[3]
Strong Inorganic Bases Potassium tert-butoxide (KOtBu), Potassium Hexamethyldisilazide (KHMDS)19, 26Vicarious Nucleophilic Substitution (VNS)Extremely strong bases capable of generating carbanions for C-H functionalization.[6][7]Highly reactive and moisture-sensitive, require anhydrous conditions, can have limited functional group tolerance.[6]50-85%[6]

Mechanistic Considerations for Base Selection

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-deficient nitropyridine ring, displacing a leaving group (e.g., a halide). The nitro group's strong electron-withdrawing nature activates the ring for this transformation.[6][8]

  • Base Requirement: The base must be strong enough to deprotonate the incoming nucleophile but is not always strictly necessary if the nucleophile is potent enough. For less reactive nucleophiles like alcohols or thiols, a moderate base like K₂CO₃ is often sufficient to generate the corresponding alkoxide or thiolate in situ, significantly enhancing nucleophilicity.[5]

Workflow for SNAr Reactions

cluster_0 S_NAr Workflow A Combine Nitropyridine Substrate and Nucleophile in Solvent B Add Base (e.g., K₂CO₃, Et₃N) A->B C Heat Reaction Mixture B->C D Monitor Progress (TLC/LC-MS) C->D E Aqueous Work-up and Extraction D->E Upon Completion F Purification (Column Chromatography) E->F

Caption: General experimental workflow for an SNAr reaction.

Vicarious Nucleophilic Substitution (VNS)

VNS is a powerful method for the C-H functionalization of nitropyridines, allowing for the introduction of carbon-based substituents without a pre-installed leaving group.[6][9]

  • Base Requirement: This reaction is critically dependent on the use of a very strong base, such as KOtBu or KHMDS.[6] The base performs two key roles:

    • It generates a carbanion from the nucleophilic precursor (e.g., a chloromethyl sulfone).

    • After the carbanion attacks the pyridine ring, the base facilitates a β-elimination of a leaving group from the intermediate adduct to restore aromaticity.[7]

The choice of a strong, non-nucleophilic base is essential to favor carbanion formation over direct reaction with the nitropyridine.

Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)

These reactions are invaluable for forming C-N bonds by coupling amines with halo-nitropyridines.[8][10]

  • Base Requirement: The base's role in the catalytic cycle is complex. It is generally accepted that the base facilitates the deprotonation of the amine, allowing it to coordinate to the palladium center. The choice between an inorganic base like Cs₂CO₃ and a soluble organic base like DBU can significantly impact reaction kinetics and catalyst stability.[3][4]

  • Inhibition by Base: Mechanistic studies have shown that in some cases, particularly with soluble organic bases like DBU, the base can compete with the amine for coordination to the palladium catalyst.[3][4] This can lead to rate inhibition at high base concentrations. Therefore, careful optimization of the base-to-catalyst ratio is crucial for achieving high yields.

Logical Relationship in Base Selection

A Reaction Type Is it C-H functionalization? B Is the nucleophile weakly acidic (e.g., R-OH, R-SH)? S_NAr Reaction A->B No D Use Strong, Non-Nucleophilic Base (KOtBu, KHMDS) for VNS A->D Yes C Is it a Pd-catalyzed coupling? Buchwald-Hartwig, etc. B->C No E Use Moderate Base (K₂CO₃, Et₃N) to activate nucleophile B->E Yes F Use Soluble Organic Base (DBU) or Inorganic Carbonate (Cs₂CO₃) Optimize concentration C->F Yes

Caption: Decision logic for selecting a base in nitropyridine coupling.

Experimental Protocols

The following protocols are representative examples for key nitropyridine coupling reactions, highlighting the role of the selected base.

Protocol 1: SNAr Coupling of 2-Chloro-3-nitropyridine with a Thiol using K₂CO₃

This protocol is adapted from a procedure for the synthesis of 3-R²S-products from 2-methyl-3-nitropyridines.[5]

  • Reaction Setup: To a round-bottom flask, add 2-chloro-3-nitropyridine (1.0 mmol, 1 equiv.), the desired thiol (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Reaction Conditions: Stir the suspension at 80 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: VNS Alkylation of 3-Nitropyridine using KHMDS

This protocol is based on the alkylation of nitropyridines via Vicarious Nucleophilic Substitution.[6]

  • Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add 3-nitropyridine (1.0 mmol, 1 equiv.) and the alkylating agent (e.g., chloromethyl phenyl sulfone, 1.2 mmol, 1.2 equiv.) in anhydrous DMF (5 mL).

  • Cooling: Cool the reaction mixture to -40 °C using an acetonitrile/dry ice bath.

  • Addition of Base: Add a solution of potassium hexamethyldisilazide (KHMDS) (2.5 mmol, 2.5 equiv.) in THF dropwise over 10 minutes, ensuring the internal temperature remains below -35 °C.

  • Reaction Conditions: Stir the mixture at -40 °C for 30 minutes.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Warm the mixture to room temperature, extract with an appropriate organic solvent, and purify via column chromatography.

Protocol 3: Buchwald-Hartwig Amination of 2-Amino-4-bromo-3-nitropyridine using an Organic Base

This protocol is a general procedure for the palladium-catalyzed amination of a halo-nitropyridine.[8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-amino-4-bromo-3-nitropyridine (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a soluble organic base such as DBU (1.5 mmol, 1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol) in a reaction vial.

  • Solvent Addition: Add anhydrous toluene or dioxane (5 mL).

  • Reaction Conditions: Seal the vial and heat the mixture with stirring at 100-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Future Outlook

The judicious selection of a base is paramount for the successful synthesis of nitropyridine derivatives. While inorganic carbonates offer a mild and cost-effective option for SNAr with activated substrates, strong bases like KOtBu are indispensable for C-H functionalization via VNS. In the realm of palladium-catalyzed couplings, the transition towards soluble organic bases has offered operational advantages, though a deeper mechanistic understanding is required to overcome challenges such as catalyst inhibition.[3][4] As the demand for complex nitropyridine scaffolds in drug discovery and materials science continues to grow, the development of novel, highly efficient, and selective base systems will remain a key area of research.

References

  • Nishiwaki, N. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [URL: https://www.mdpi.com/1420-3049/26/11/3364]
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). [URL: https://www.mdpi.com/1424-8247/18/5/692]
  • Olsen, J. (2025). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/225150917_Nitropyridines_Their_Synthesis_and_Reactions]
  • Bakke, J. M., & Ranes, E. (2004). Nitropyridines: Synthesis and reactions. ResearchGate. [URL: https://www.researchgate.net/publication/237140813_Nitropyridines_Synthesis_and_reactions]
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Strategic Differentiation of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine from Chlorinated Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of next-generation kinase inhibitors (particularly c-Met and ALK inhibitors), the formation of the diaryl ether linkage via Nucleophilic Aromatic Substitution (SNAr) is a critical quality gate. The conversion of 4-chloro-3-nitropyridin-2-amine (Precursor) to 4-(4-amino-3-fluorophenoxy)-3-nitropyridin-2-amine (Target) represents a significant jump in molecular complexity.

Failure to fully differentiate and quantitate the residual chlorinated precursor leads to two major risks:

  • Downstream Poisoning: The unreacted chloropyridine moiety can compete in subsequent coupling steps (e.g., amide formation), generating difficult-to-remove impurities.

  • Genotoxic Impurity (GTI) Management: While aromatic chlorides are generally stable, electron-deficient nitro-pyridines are highly reactive electrophiles, necessitating strict control limits (often <10 ppm) in late-stage intermediates.

This guide provides a self-validating analytical framework to distinguish the target ether from its chlorinated precursor with absolute certainty.

The Chemical Context: SNAr Mechanism

The transformation relies on the lability of the C-4 chlorine atom activated by the ortho-nitro and para-ring nitrogen. The nucleophile (4-amino-3-fluorophenol) displaces the chloride.

Key Process Insight: The reaction is often driven by base (e.g., K2CO3 or Cs2CO3). Incomplete conversion is common due to the deactivation of the nucleophile by oxidation or moisture.

SNAr_Mechanism Precursor Precursor: 4-Chloro-3-nitropyridin-2-amine (MW: 173.56) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate + Nucleophile + Base/Heat Nucleophile Nucleophile: 4-Amino-3-fluorophenol Nucleophile->Intermediate Product Target: 4-(4-Amino-3-fluorophenoxy)- 3-nitropyridin-2-amine (MW: ~264.2) Intermediate->Product - Cl- Byproduct Leaving Group: Chloride Ion (Cl-) Intermediate->Byproduct

Figure 1: Reaction pathway for the synthesis of the target diaryl ether.

Comparative Physicochemical Profile

Differentiation begins with understanding the physical shift that occurs when the chlorine is replaced by the fluorophenoxy group.

FeaturePrecursor (Chlorinated)Target (Ether Product)Analytical Impact
Formula C5H4ClN3O2C11H10FN5O3Huge mass shift (+90 Da).
Isotopes Distinct Cl Pattern (35Cl : 37Cl ≈ 3:1)Monoisotopic F (Only 19F)MS is the definitive binary test.
Polarity Moderate (Polar head, lipophilic Cl)Mixed (Polar amines, but added hydrophobic phenyl ring)Target elutes later on RP-HPLC due to

-

stacking of the diaryl system.
NMR Signals No Fluorine signal.19F Signal present. NMR provides structural proof of ether bond.
Analytical Strategy 1: High-Performance Liquid Chromatography (HPLC)

The Challenge: Both compounds possess the 3-nitropyridin-2-amine chromophore, meaning their UV absorption profiles (λmax ~240-270 nm) are nearly identical. UV purity alone is insufficient for identification; retention time (


) separation is required.
Recommended Protocol (Reverse Phase)
  • Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts)

    • 2-15 min: 5%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.

Expected Result:

  • Precursor (

    
     ~6-8 min):  Elutes earlier. The single ring is less hydrophobic than the diaryl ether.
    
  • Target (

    
     ~10-12 min):  Elutes later. The addition of the fluorophenyl ring significantly increases interaction with the C18 chains.
    

System Suitability Requirement: Resolution (


) between Precursor and Target must be 

.
Analytical Strategy 2: Mass Spectrometry (The "Smoking Gun")

Mass spectrometry offers the most robust differentiation due to the unique isotopic signature of Chlorine.

The Chlorine Signature (Precursor)

The precursor contains one Chlorine atom.[3] In MS (ESI+), you will observe two peaks separated by 2 Da:

  • M+H (35Cl): ~174.0 m/z (100% intensity)

  • M+H+2 (37Cl): ~176.0 m/z (~32% intensity)

The Fluorine Signature (Target)

The target contains Fluorine but NO Chlorine.

  • M+H: ~265.1 m/z

  • Isotope Pattern: You will see no significant M+2 peak (only a tiny contribution from 18O or 13C, <1%).

Decision Logic: If the mass spectrum at the main peak shows a 3:1 ratio at M/M+2, the reaction has failed or you are looking at the starting material.

Analytical Strategy 3: Nuclear Magnetic Resonance (NMR)

For process validation, NMR confirms the loss of the C-Cl bond and the formation of the C-O-C bond.

  • 19F NMR:

    • Precursor: Silent (No signal).

    • Target: Sharp singlet (or multiplet depending on decoupling) around -120 to -135 ppm (typical for Ar-F).

  • 1H NMR:

    • Precursor: Two doublets for the pyridine protons (H-5 and H-6).

    • Target: The pyridine doublets shift upfield due to the electron-donating effect of the oxygen ether (shielding). Additionally, three new aromatic protons from the fluorophenol ring appear in the 6.5–7.5 ppm region.

Integrated Workflow: The Decision Matrix

This flowchart illustrates the logical steps to confirm product identity and purity during process development.

Analysis_Workflow Start Sample: Reaction Aliquot HPLC Step 1: Run HPLC-UV (Gradient 5-90% ACN) Start->HPLC Check_RT Peak at tR > Precursor? HPLC->Check_RT MS_Check Step 2: Check MS Spectrum of Major Peak Check_RT->MS_Check Yes (Late eluting) Fail_Cl Result: Unreacted Precursor (Chlorine Detected) Check_RT->Fail_Cl No (Early eluting) Iso_Pattern Isotope Pattern? MS_Check->Iso_Pattern Iso_Pattern->Fail_Cl M & M+2 (3:1) Pass_F Result: Target Ether Confirmed (No Cl, Mass = 264) Iso_Pattern->Pass_F Single Mass Peak

Figure 2: Analytical decision matrix for differentiating the target from the precursor.

References
  • Synthesis of Crizotinib Intermediates

    • Context: Describes the reduction and coupling of nitropyridine deriv
    • Source: Cui, Y., et al. (2020). "Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow." Organic Process Research & Development.
    • Link:

  • Precursor Characterization (4-Chloro-3-nitropyridin-2-amine)

    • Context: Physical data and CAS registry for the starting m
    • Source: PubChem Compound Summary for CID 24885196.
    • Link:

  • Analytical Methods for Pyridine-based Kinase Inhibitors

    • Context: HPLC and degradation studies for Crizotinib and its pyridine intermedi
    • Source: Putta, P. (2019).[4][5] "Analytical methods Development and Validation of Crizotinib by RP-HPLC Technique." International Journal of Biochemistry and Pharmacology.

    • Link:

  • Related Ether Synthesis (Regorafenib Intermediate)

    • Context: Describes the synthesis of 4-(4-amino-3-fluorophenoxy)
    • Source:ResearchGate - Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide.[6]

    • Link:

Sources

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Retrosynthesis Analysis

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